2-ethyl-1-[(4-nitrophenyl)methyl]piperidine
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Overview
Description
2-ethyl-1-[(4-nitrophenyl)methyl]piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the nitrophenyl group and the ethyl substituent on the piperidine ring makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1-[(4-nitrophenyl)methyl]piperidine typically involves the reaction of 4-nitrobenzyl chloride with 2-ethylpiperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and advanced purification techniques like recrystallization and column chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-1-[(4-nitrophenyl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: m-chloroperbenzoic acid.
Substitution: Alkyl halides, aryl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 2-ethyl-1-[(4-aminophenyl)methyl]piperidine.
Oxidation: this compound N-oxide.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
2-ethyl-1-[(4-nitrophenyl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethyl-1-[(4-nitrophenyl)methyl]piperidine involves its interaction with specific molecular targets in biological systems. The nitrophenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The piperidine ring can also interact with proteins and other biomolecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.
4-nitropiperidine: A piperidine derivative with a nitro group attached to the ring.
2-ethylpiperidine: A piperidine derivative with an ethyl group attached to the ring.
Uniqueness
2-ethyl-1-[(4-nitrophenyl)methyl]piperidine is unique due to the presence of both the nitrophenyl and ethyl groups on the piperidine ring. This combination of substituents imparts specific chemical and biological properties that are not observed in the parent compound or other similar derivatives. The compound’s unique structure allows for specific interactions with biological targets, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
2-ethyl-1-[(4-nitrophenyl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-13-5-3-4-10-15(13)11-12-6-8-14(9-7-12)16(17)18/h6-9,13H,2-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNRSMAZSSVNGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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